Propan-2-Yl ~{n}-[(2~{s},4~{r})-1-Ethanoyl-6-(Furan-2-Yl)-2-Methyl-3,4-Dihydro-2~{h}-Quinolin-4-Yl]carbamate
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Overview
Description
Isopropyl ((2S,4R)-1-acetyl-6-(furan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a furan ring, a tetrahydroquinoline moiety, and an isopropyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl ((2S,4R)-1-acetyl-6-(furan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the furan ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Acetylation: The acetyl group can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base.
Carbamate formation: The final step involves the formation of the isopropyl carbamate group through the reaction of the amine with isopropyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Isopropyl ((2S,4R)-1-acetyl-6-(furan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carbamate group can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include alkyl halides, aryl halides, and organometallic reagents.
Major Products Formed
Oxidation: Formation of furanones or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Isopropyl ((2S,4R)-1-acetyl-6-(furan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Isopropyl ((2S,4R)-1-acetyl-6-(furan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The furan ring and tetrahydroquinoline moiety are believed to play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Isopropyl ((2S,4R)-1-acetyl-6-(furan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)carbamate can be compared with other similar compounds, such as:
Isopropyl ((2S,4R)-1-acetyl-6-(thiophen-2-yl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)carbamate: Similar structure but with a thiophene ring instead of a furan ring.
Isopropyl ((2S,4R)-1-acetyl-6-(pyridin-2-yl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)carbamate: Similar structure but with a pyridine ring instead of a furan ring.
Isopropyl ((2S,4R)-1-acetyl-6-(benzofuran-2-yl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)carbamate: Similar structure but with a benzofuran ring instead of a furan ring.
These compounds share similar core structures but differ in the heterocyclic ring, which can lead to variations in their chemical and biological properties
Properties
Molecular Formula |
C20H24N2O4 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
propan-2-yl N-[(2S,4R)-1-acetyl-6-(furan-2-yl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]carbamate |
InChI |
InChI=1S/C20H24N2O4/c1-12(2)26-20(24)21-17-10-13(3)22(14(4)23)18-8-7-15(11-16(17)18)19-6-5-9-25-19/h5-9,11-13,17H,10H2,1-4H3,(H,21,24)/t13-,17+/m0/s1 |
InChI Key |
OZBRAEGGHPSXJE-SUMWQHHRSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](C2=C(N1C(=O)C)C=CC(=C2)C3=CC=CO3)NC(=O)OC(C)C |
Canonical SMILES |
CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=CO3)NC(=O)OC(C)C |
Origin of Product |
United States |
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